3-(4-methylphenyl)pent-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)pent-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3,(H,13,14)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKVRQDOMHDIV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)O)/C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 4 Methylphenyl Pent 2 Enoic Acid
Established Chemical Synthesis Protocols
Conventional synthetic strategies for 3-(4-methylphenyl)pent-2-enoic acid often involve multi-step sequences that build the carbon skeleton and introduce the necessary functional groups in a controlled manner.
The formation of the α,β-unsaturated carboxylic acid moiety is a key step in the synthesis of the target molecule. Several classical condensation reactions can be employed for this purpose, each with its own set of advantages and limitations.
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds. wikipedia.orgsigmaaldrich.commdpi.com In a potential synthesis of this compound, this reaction would involve the condensation of 4-methylacetophenone with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganic-chemistry.org The initial adduct would then undergo decarboxylation to yield the desired α,β-unsaturated acid. A variation, the Doebner modification, utilizes pyridine as the solvent and is particularly useful when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org
The Reformatsky reaction provides another route to β-hydroxy esters, which can be subsequently dehydrated to form the α,β-unsaturated ester. iitk.ac.inwikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an α-halo ester, such as ethyl 2-bromopropanoate, with zinc metal to form an organozinc reagent. wikipedia.org This reagent then adds to 4-methylacetophenone to give a β-hydroxy ester, which upon acidic workup and dehydration, would yield the ethyl ester of this compound. Subsequent hydrolysis would provide the final acid.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly reliable method for the synthesis of alkenes with a high degree of stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org In this approach, a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base, reacts with 4-methylacetophenone. This reaction typically yields the (E)-isomer of the corresponding α,β-unsaturated ester with high selectivity. wikipedia.orgorganic-chemistry.org The resulting ester can then be hydrolyzed to the carboxylic acid.
Table 1: Comparison of Classical Reactions for Pent-2-enoic Acid Core Synthesis
| Reaction | Key Reagents | Intermediate Product | Stereoselectivity |
|---|---|---|---|
| Knoevenagel Condensation | 4-Methylacetophenone, Malonic Acid Derivative, Weak Base | β-Hydroxy Acid/Ester | Generally mixture of isomers, can be influenced by conditions |
| Reformatsky Reaction | 4-Methylacetophenone, α-Halo Ester, Zinc | β-Hydroxy Ester | Depends on substrate and conditions, can be diastereoselective |
| Horner-Wadsworth-Emmons | 4-Methylacetophenone, Phosphonate Ester, Base | α,β-Unsaturated Ester | Typically high (E)-selectivity |
The introduction of the 4-methylphenyl group is a critical step in the synthesis. This can be achieved either by starting with a precursor already containing this moiety or by introducing it onto a pre-existing carbon skeleton.
A common strategy involves the use of a Grignard reagent , such as 4-methylphenylmagnesium bromide. libretexts.orgsigmaaldrich.comorgsyn.orgwikipedia.org This powerful nucleophile can be reacted with an appropriate electrophile. For instance, addition of 4-methylphenylmagnesium bromide to diethyl 2-oxopentanedioate could be a potential route, followed by reduction and dehydration steps.
Alternatively, the 4-methylphenyl group can be introduced using a starting material that already contains it, such as 4-methylacetophenone, as seen in the Knoevenagel, Reformatsky, and HWE reactions discussed previously.
Controlling the geometry of the carbon-carbon double bond to selectively obtain either the (E)- or (Z)-isomer of this compound is a significant synthetic challenge.
As mentioned, the standard Horner-Wadsworth-Emmons reaction generally provides the (E)-isomer with high selectivity. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of base and solvent, can be optimized to maximize this selectivity. For example, using sodium hydride in tetrahydrofuran (B95107) is a common practice.
For the synthesis of the (Z)-isomer, a modification of the HWE reaction, known as the Still-Gennari modification , can be employed. acs.org This variation uses phosphonate esters with electron-withdrawing groups and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers at low temperatures. These conditions favor the formation of the kinetic (Z)-alkene.
Another approach to obtaining the (Z)-isomer involves the stereoselective dehydration of an α-hydroxy ester. nih.gov Careful selection of the dehydrating agent and reaction conditions can favor the formation of the (Z)-alkene.
Table 2: Methods for Stereoselective Isomer Synthesis
| Isomer | Synthetic Method | Key Features |
|---|---|---|
| (E)-Isomer | Standard Horner-Wadsworth-Emmons Reaction | Thermodynamic control, high E-selectivity. wikipedia.orgorganic-chemistry.org |
| (Z)-Isomer | Still-Gennari Modification of HWE | Kinetic control, use of electron-withdrawing phosphonates and specific bases. acs.org |
| (Z)-Isomer | Stereoselective Dehydration | Controlled elimination from an α-hydroxy ester precursor. nih.gov |
Advanced Synthetic Strategies and Catalytic Reactions
Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound, often relying on catalytic processes.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for creating linkages between aromatic and vinylic systems.
The Suzuki coupling reaction is a prominent example, involving the palladium-catalyzed coupling of an organoboron compound with an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.org In a potential synthesis of the target molecule, a vinylboronic acid or ester derivative of pent-2-enoic acid could be coupled with 4-bromotoluene (B49008) in the presence of a palladium catalyst and a base. Alternatively, 4-methylphenylboronic acid could be coupled with a suitable vinyl halide derivative of pent-2-enoic acid.
The Heck reaction provides another avenue for the arylation of alkenes. researchgate.netwikipedia.orgmdpi.comorganic-chemistry.org This palladium-catalyzed reaction would involve the coupling of an acrylic acid derivative with 4-bromotoluene or a similar aryl halide. The regioselectivity of the addition to the double bond would need to be carefully controlled to achieve the desired 3-aryl substitution pattern.
Table 3: Transition Metal-Catalyzed Coupling Reactions
| Reaction | Catalyst System | Coupling Partners |
|---|---|---|
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Vinylboronic acid derivative + 4-Bromotoluene OR 4-Methylphenylboronic acid + Vinyl halide derivative |
| Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂), Base | Acrylic acid derivative + 4-Bromotoluene |
The development of asymmetric catalytic methods allows for the synthesis of enantiomerically enriched chiral molecules. Organocatalysis and biocatalysis have emerged as powerful strategies in this regard.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. An asymmetric Michael addition could be a viable approach to introduce chirality. beilstein-journals.orgnih.govbeilstein-journals.orgorganic-chemistry.org For instance, the conjugate addition of a nucleophile to a derivative of 3-(4-methylphenyl)propiolic acid, catalyzed by a chiral organocatalyst, could lead to an enantiomerically enriched precursor to the target molecule.
Biocatalysis employs enzymes to perform highly selective chemical transformations. The kinetic resolution of a racemic mixture of this compound or its ester derivative using a lipase (B570770) could be a feasible method to obtain one enantiomer in high purity. almacgroup.com Lipases are known to selectively hydrolyze one enantiomer of an ester, leaving the other unreacted. almacgroup.com Alternatively, the asymmetric reduction of a suitable prochiral ketone precursor using an ene-reductase could provide a chiral intermediate that can then be converted to the desired product. rsc.orgresearchgate.netnih.gov
Table 4: Advanced Asymmetric Synthetic Approaches
| Approach | Method | Key Principle |
|---|---|---|
| Organocatalysis | Asymmetric Michael Addition | A chiral organocatalyst directs the stereoselective addition of a nucleophile to an α,β-unsaturated system. |
| Biocatalysis | Enzymatic Kinetic Resolution | A lipase selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of enantiomers. almacgroup.com |
| Biocatalysis | Asymmetric Bioreduction | An ene-reductase stereoselectively reduces a prochiral ketone to a chiral alcohol intermediate. rsc.orgresearchgate.net |
Green Chemistry Principles in the Synthesis of Related Compounds
The synthesis of α,β-unsaturated carboxylic acids, such as this compound and its analogs, has traditionally involved methods that are effective but may not align with modern principles of environmental stewardship. The pursuit of greener synthetic routes for these compounds, particularly derivatives of cinnamic acid, has led to significant innovations aimed at reducing waste, minimizing hazardous substance use, and improving energy efficiency. bepls.com
A prominent example is the application of the Knoevenagel condensation under environmentally benign conditions. researchgate.net This reaction, which condenses an aldehyde or ketone with an active methylene compound, is a cornerstone for creating carbon-carbon double bonds. sigmaaldrich.comwikipedia.orgorientjchem.org Green modifications to this classic reaction often involve solvent-free conditions or the use of water as a solvent, which is a significant improvement over volatile organic solvents. researchgate.netresearchgate.net Catalysis has also been a major focus, with a shift from hazardous bases like pyridine and piperidine to more benign alternatives such as amines, ammonium (B1175870) salts, or even catalyst-free conditions under specific circumstances. researchgate.netorganic-chemistry.org
Another green approach involves the Mizoroki-Heck cross-coupling reaction, which has been adapted for the synthesis of cinnamic acids and their esters using air- and moisture-stable palladium N-heterocyclic carbene catalysts. ajol.info These catalysts demonstrate high efficiency and can be used with a broad range of substrates under milder conditions. ajol.info Furthermore, the selective oxidative cleavage of the double bond in cinnamic acid derivatives using hydrogen peroxide with a vanadium(V) oxide catalyst represents a green method for producing valuable benzaldehyde (B42025) derivatives, with the choice of solvent dictating the reaction's selectivity. rsc.org
The following table summarizes the comparison between traditional and green synthesis approaches for related cinnamic acids:
| Feature | Traditional Synthesis (e.g., Perkin Reaction) | Green Synthesis (e.g., Modified Knoevenagel) |
| Solvent | Often requires high-boiling organic solvents. | Water, ionic liquids, or solvent-free conditions. researchgate.netorganic-chemistry.org |
| Catalyst | Strong, often hazardous bases like pyridine. researchgate.net | Benign amines, ammonium salts, or reusable solid catalysts. researchgate.netorganic-chemistry.org |
| Energy | Frequently requires high temperatures and prolonged reaction times. | Often proceeds at lower temperatures, sometimes aided by microwave or ultrasound. sigmaaldrich.com |
| Byproducts | Can generate significant amounts of waste that is difficult to treat. | Aims for higher atom economy and produces less hazardous waste. |
| Yield | Variable, for instance, 64.80% for a conventional cinnamic acid synthesis. bepls.com | Often higher, with a reported yield of 75.03% for a green approach to cinnamic acid. bepls.com |
Mechanistic Studies of Formation and Transformation
The chemical behavior of this compound is dictated by the interplay between its conjugated double bond and the carboxylic acid functional group. Understanding the mechanisms of its formation and subsequent reactions is crucial for its application in organic synthesis.
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The Knoevenagel condensation is a primary method for synthesizing compounds like this compound. sigmaaldrich.comwikipedia.org The Doebner modification of this reaction is particularly relevant as it uses a carboxylic acid (like malonic acid) and involves a subsequent decarboxylation step, often facilitated by pyridine. wikipedia.orgorganic-chemistry.org
The mechanism proceeds as follows:
Enolate Formation: A basic catalyst, typically a weak amine like piperidine or pyridine, deprotonates the active methylene compound (e.g., malonic acid or its ester), creating a nucleophilic enolate. wikipedia.orgorientjchem.org
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde (in this case, 4-methylbenzaldehyde). This step is a nucleophilic addition that forms a β-hydroxy carbonyl intermediate. sigmaaldrich.comorientjchem.org
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product. This step is often spontaneous or promoted by heat. sigmaaldrich.com
Decarboxylation (Doebner Modification): When malonic acid is used, the resulting α,β-unsaturated dicarboxylic acid can undergo decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the final product. wikipedia.org
Reactivity of the Conjugated Double Bond System
The conjugated system in this compound, consisting of the phenyl ring, the C=C double bond, and the carbonyl group, dictates its reactivity. The π-electrons in this system are delocalized, which influences its interaction with electrophiles and nucleophiles. bepls.com
Electrophilic Addition: The carbon-carbon double bond is susceptible to attack by electrophiles. libretexts.orgmsu.edu Reactions such as halogenation (with Cl₂, Br₂) or hydrohalogenation (with HBr, HCl) can occur. The regioselectivity of these additions is governed by the formation of the most stable carbocation intermediate. The electron-donating 4-methylphenyl group and the electron-withdrawing carboxylic acid group exert opposing electronic effects, influencing the stability of potential carbocation intermediates. msu.edu
Nucleophilic Conjugate Addition (Michael Addition): The presence of the electron-withdrawing carboxylic acid group makes the β-carbon of the double bond electrophilic. This allows for 1,4-conjugate addition of nucleophiles, a reaction known as the Michael addition. libretexts.org This is a key reaction for forming new carbon-carbon or carbon-heteroatom bonds at the β-position.
Other Reactions:
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst like palladium or platinum. libretexts.org
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the conditions. rsc.orglibretexts.org
Cycloaddition Reactions: As a conjugated system, it can potentially participate in cycloaddition reactions like the Diels-Alder reaction, although the reactivity is influenced by the substituents. libretexts.org
The table below summarizes key reactions involving the conjugated double bond:
| Reaction Type | Reagent(s) | Product Type |
| Catalytic Hydrogenation | H₂, Pd/C | Saturated Carboxylic Acid |
| Halogenation | Br₂ | Dibromoalkanoic Acid |
| Hydrohalogenation | HBr | Bromoalkanoic Acid |
| Michael Addition | Nu⁻ (e.g., R₂CuLi) | β-Substituted Carboxylic Acid libretexts.org |
| Ozonolysis | 1. O₃; 2. Zn/H₂O | Aldehyde/Ketone products libretexts.org |
| Halolactonization | I₂, NaHCO₃ | Iodolactone msu.edu |
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations to produce other functional groups. msu.edursc.orgresearchgate.net
Esterification: One of the most common reactions is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. The Fischer esterification is a classic example.
Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acyl chloride (using SOCl₂ or PCl₅) or by using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). researchgate.netbeilstein-journals.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. More recently, biocatalytic methods using enzymes such as carboxylic acid reductases (CARs) have emerged as a greener alternative for reducing carboxylic acids to aldehydes or alcohols. rsc.org
Decarboxylation: While not always facile, decarboxylative transformations, where the COOH group is replaced, have become an important area of research, often utilizing transition metal catalysts. rsc.orgresearchgate.net
The following table outlines common transformations of the carboxylic acid group:
| Transformation | Reagent(s) | Product Functional Group |
| Esterification | R'OH, H⁺ | Ester |
| Acyl Chloride Formation | SOCl₂, PCl₅ | Acyl Chloride |
| Amide Formation | 1. SOCl₂; 2. R'₂NH or DCC/R'₂NH | Amide |
| Reduction to Alcohol | LiAlH₄ or CAR enzymes rsc.org | Primary Alcohol |
| O-Acylation | R'COCl | Anhydride |
Structure Activity Relationship Sar Studies and Molecular Interactions
Elucidation of Structural Features Governing Biological Interactions
The biological profile of 3-(4-methylphenyl)pent-2-enoic acid is intrinsically linked to its specific structural arrangement. The interplay between the aromatic portion and the acidic side chain dictates how it recognizes and binds to biological macromolecules, such as proteins or nucleic acids.
Influence of Aromatic Ring Substitution on Molecular Recognition
The 4-methylphenyl group is a critical component for molecular recognition. Aromatic rings are frequently involved in various non-covalent interactions within biological systems. nih.gov The nature and position of substituents on this phenyl ring can significantly modulate these interactions.
The existing methyl group at the para-position (C4) of the phenyl ring influences the molecule's electronic and steric properties. As an electron-donating group, it can enhance the electron density of the aromatic ring, potentially strengthening cation-π interactions with positively charged amino acid residues (e.g., Lysine, Arginine) in a receptor pocket. Furthermore, the aromatic ring itself can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov
Modifying this substituent provides a classic strategy for SAR studies. Replacing the methyl group with electron-withdrawing groups (e.g., halogens like Chlorine, or a nitro group) or other electron-donating groups (e.g., a methoxy (B1213986) group) would alter the ring's electronic character and its interaction potential. masterorganicchemistry.comyoutube.com Steric bulk is another factor; larger substituents could either create more favorable van der Waals contacts or cause steric hindrance, preventing the ligand from fitting into its binding site.
Table 1: Hypothetical Influence of Aromatic Ring Substituents on Interaction Potential
| Substituent at C4 | Electronic Effect | Potential Impact on Molecular Recognition |
|---|---|---|
| -CH₃ (original) | Electron-donating (weak) | Baseline hydrophobic and potential cation-π interactions. |
| -H | Neutral | Reduced hydrophobic interaction compared to methyl. |
| -Cl, -F | Electron-withdrawing | Alters electrostatic potential map, may form halogen bonds. |
| -NO₂ | Electron-withdrawing (strong) | Significantly alters ring electronics, potentially a hydrogen bond acceptor. |
Role of the Pent-2-enoic Acid Chain in Ligand Binding
The pent-2-enoic acid moiety is a key functional component responsible for anchoring the molecule to its biological target. This chain has several features that contribute to ligand binding.
First, the carboxylic acid group is a primary site for strong, directional interactions. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). acs.org At physiological pH, it is typically deprotonated to a carboxylate anion, enabling it to form strong ionic bonds (salt bridges) with positively charged residues in a binding pocket.
Second, the α,β-unsaturated system introduces conformational rigidity to the chain. This planarity can be crucial for correctly orienting the aromatic ring and the carboxylic acid for optimal interaction with the target. The double bond and the adjacent ethyl group also contribute to the molecule's hydrophobic character, potentially interacting with nonpolar regions of a binding site. Studies on related stilbene (B7821643) acid derivatives have shown that the geometry and nature of the acidic chain are critical for potent biological activity. nih.govacs.org
Stereochemical Effects on Biological Activity
Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules are chiral. mdpi.comwomengovtcollegevisakha.ac.in For this compound, the key stereochemical feature is the C2=C3 double bond, which can exist as either the E (trans) or Z (cis) isomer.
The spatial arrangement of the substituents around this double bond is drastically different between the two isomers. In the E-isomer, the bulky 4-methylphenyl group and the carboxylic acid group are on opposite sides of the double bond, leading to a more linear, extended conformation. In the Z-isomer, these groups are on the same side, resulting in a more compact, bent shape.
This difference in three-dimensional structure means that only one of the isomers may fit optimally into the specific architecture of a binding site. The incorrect isomer might be unable to establish the necessary binding interactions or could experience steric clashes with the receptor. It has been demonstrated in numerous systems that stereoisomers can have dramatically different biological activities, with one isomer being highly active while the other is virtually inactive. mdpi.com
Computational Approaches to Structure-Activity Correlation
To further investigate and predict the SAR of this compound, computational methods are invaluable tools. These in silico techniques can model molecular interactions and help in the rational design of more potent and selective analogs.
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It allows for the visualization of interactions between a ligand, such as this compound, and the active site of a potential protein target. biointerfaceresearch.com
The process involves generating multiple possible conformations of the ligand within the binding pocket of the receptor and scoring them based on their energetic favorability. researchgate.net This scoring function estimates the binding affinity, with lower energy scores typically indicating more stable interactions. Analysis of the top-scoring poses can reveal key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking could identify the specific amino acid residues that interact with the carboxylate, the 4-methylphenyl group, and the alkyl chain, providing a structural basis for its biological activity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| 1 | -8.5 | Ionic bond between carboxylate and Lysine-72; π-π stacking with Phenylalanine-145. |
| 2 | -7.9 | Hydrogen bond from carboxylate to backbone NH of Alanine-98; Hydrophobic interaction of methyl group with Leucine-120. |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another powerful computational strategy, particularly useful when the precise structure of the biological target is unknown. dovepress.com A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govnih.gov
By comparing a set of known active molecules that are structurally related to this compound, a 3D pharmacophore model can be generated. semanticscholar.org This model would define the essential chemical features and their spatial relationships required for activity. For this compound, a likely pharmacophore would include a hydrogen bond acceptor/anion feature (the carboxylate), an aromatic ring feature, and a hydrophobic feature. arxiv.org
Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore predicted to have similar biological activity. This ligand-based design approach facilitates the discovery of new chemical scaffolds for development. arxiv.org
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | 4-methylphenyl group | π-π stacking, cation-π, or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the acid | Forms hydrogen bonds with donor groups on the receptor. |
| Negative Ionizable (NI) | Carboxylate group (at physiological pH) | Forms ionic bonds (salt bridges) with positive residues. |
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, QSAR studies can provide predictive insights into their potential efficacy and guide the design of more potent analogs.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining related structures. For instance, studies on various phenyl-substituted acrylic acid derivatives often reveal the importance of electronic and steric parameters of the substituents on the phenyl ring.
A hypothetical QSAR study on a series of this compound analogs might involve the following descriptors:
| Descriptor Category | Specific Descriptors | Potential Impact on Activity |
| Electronic | Hammett constants (σ), Dipole moment | The electron-donating nature of the 4-methyl group can influence the electron density of the aromatic ring and the conjugated system, potentially affecting binding to electron-rich or electron-deficient pockets in a biological target. |
| Steric | Molar refractivity (MR), Taft steric parameters (Es) | The size and shape of substituents on the phenyl ring or the pentenoic acid chain can dictate the complementarity of the molecule with its binding site. |
| Hydrophobic | Partition coefficient (logP) | The overall lipophilicity of the molecule is crucial for its transport and interaction with hydrophobic domains of a target protein. |
A resulting QSAR equation might take the form of:
Biological Activity = c0 + c1(σ) + c2(MR) + c3(logP)
Design and Synthesis of Analogs and Derivatives for Mechanistic Probes
The synthesis of analogs and derivatives of this compound is a key strategy for probing its mechanism of action and for discovering compounds with improved or novel properties. These modifications can be systematically applied to different parts of the molecule.
Systematic Modification of the 4-Methylphenyl Group
The 4-methylphenyl group is a critical component for potential π-π stacking interactions and hydrophobic interactions within a binding site. Its systematic modification allows for a detailed exploration of the steric and electronic requirements for activity.
Research has shown that the nature and position of the substituent on the phenyl ring can significantly impact the biological activity of related compounds. For example, the synthesis of analogs with different substituents at the para-position can modulate the electronic properties of the ring.
| Substituent at para-position | Synthetic Approach | Rationale for Modification |
| Bromo (Br) | Starting from 4-bromotoluene (B49008) and subsequent elaboration to the pentenoic acid side chain. | The bromo group is an electron-withdrawing group that can alter the electronic profile and introduce potential halogen bonding interactions. |
| Amino (NH2) | Reduction of a nitro group precursor or through palladium-catalyzed amination reactions. nih.gov | The amino group can act as a hydrogen bond donor and significantly increases the polarity of the molecule. nih.gov |
| Methoxy (OCH3) | Using 4-methoxytoluene as the starting material. | The methoxy group is an electron-donating group that can also participate in hydrogen bonding. |
The synthesis of these analogs often involves standard organic chemistry transformations, starting from the appropriately substituted toluene (B28343) or benzaldehyde (B42025) derivative.
Alterations to the Unsaturated Pentenoic Acid Scaffold
The unsaturated pentenoic acid moiety provides a rigid framework and contains a crucial carboxylic acid group, which is often involved in key ionic or hydrogen bonding interactions.
Modifications to this scaffold can include:
Esterification: Conversion of the carboxylic acid to various esters can probe the importance of the acidic proton and modulate the compound's lipophilicity and cell permeability. This is typically achieved by reacting the acid with an alcohol under acidic conditions or using coupling agents.
Amidation: Reaction with amines to form amides introduces different hydrogen bonding patterns and can alter the conformational preferences of the side chain.
Chain Homologation or Isomerization: Varying the length of the alkyl chain or the position of the double bond can provide insights into the optimal geometry for target interaction. wikipedia.org For example, shifting the double bond to the 3- or 4-position of the pentenoic acid chain would create 3-(4-methylphenyl)pent-3-enoic acid or 3-(4-methylphenyl)pent-4-enoic acid, respectively, altering the spatial arrangement of the functional groups. wikipedia.org
| Modification to Pentenoic Acid Scaffold | Synthetic Method | Purpose of Modification |
| Methyl Ester | Fischer esterification with methanol (B129727) and a catalytic amount of acid. | To assess the role of the carboxylate in binding and to increase lipophilicity. |
| Ethylamide | Amide coupling with ethylamine (B1201723) using a coupling agent like DCC or EDC. | To introduce a hydrogen bond donor/acceptor group and alter polarity. |
| Positional Isomer (pent-3-enoic acid) | Multi-step synthesis involving different coupling strategies to form the C-C bond at the desired position. | To evaluate the importance of the double bond's position relative to the phenyl ring and the carboxylic acid. |
Synthesis of Conformationally Restricted or Flexible Analogs
To understand the bioactive conformation of this compound, chemists synthesize analogs with either reduced or increased conformational flexibility.
Conformationally Restricted Analogs: Introducing cyclic structures can lock the molecule into a specific conformation. For example, incorporating the double bond into a cyclopropane (B1198618) ring would create a rigid analog. The synthesis of such compounds often involves cyclopropanation reactions on the corresponding unsaturated ester. Studies on related structures have utilized conformationally restricted analogs, such as those incorporating cyclopropane rings, to probe the required geometry for biological activity. researchgate.net
Flexible Analogs: Conversely, removing the double bond to create 3-(4-methylphenyl)pentanoic acid would increase the flexibility of the side chain. This can help determine if a rigid conformation is necessary for activity. The synthesis of such saturated analogs is typically achieved through catalytic hydrogenation of the parent unsaturated acid.
| Analog Type | Synthetic Strategy | Rationale |
| Restricted | Cyclopropanation of the double bond in the corresponding ester followed by hydrolysis. | To mimic a specific low-energy conformation and potentially increase binding affinity by reducing the entropic penalty upon binding. |
| Flexible | Catalytic hydrogenation of the double bond using a palladium or platinum catalyst. | To determine if the rigidity of the double bond is a prerequisite for activity. |
By systematically synthesizing and evaluating these diverse analogs, researchers can build a comprehensive understanding of the structure-activity landscape of this compound, paving the way for the rational design of molecules with tailored properties.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A thorough search for high-resolution ¹H and ¹³C NMR data for 3-(4-methylphenyl)pent-2-enoic acid did not yield any published experimental spectra or detailed peak assignments.
Two-Dimensional NMR Techniques for Complete Structural Assignment
Consequently, no information regarding the application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), to this specific molecule could be found. These techniques are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.
Dynamic NMR for Conformational Analysis and Isomerization Processes
Similarly, there is no available research on the use of dynamic NMR spectroscopy to investigate the conformational dynamics or potential isomerization processes of this compound. Such studies would provide valuable insights into the rotational barriers around single bonds and the stereochemical stability of the molecule.
Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting
Detailed experimental FT-IR and Raman spectra for this compound are not present in the reviewed literature.
Analysis of Characteristic Functional Group Vibrations
Without experimental spectra, a specific analysis of the characteristic vibrational frequencies for the functional groups within this compound, such as the carboxylic acid O-H and C=O stretches, the C=C double bond vibration, and the aromatic C-H and C=C vibrations, cannot be performed.
Conformational Analysis and Intermolecular Interactions in Condensed Phases
Furthermore, the absence of FT-IR and Raman data precludes any discussion on the conformational state of the molecule in condensed phases or the nature of its intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
No experimental mass spectrometry data, including the mass spectrum and a detailed analysis of the fragmentation pathways for this compound, has been published. Such data would be instrumental in confirming the molecular weight and providing evidence for the structural arrangement through the analysis of fragment ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. bioanalysis-zone.com This allows for the calculation of an "exact mass," which can distinguish between compounds having the same nominal mass but different chemical formulas.
For this compound, with the chemical formula C₁₃H₁₆O₂, the theoretical monoisotopic mass can be calculated with high accuracy. This exact mass is a critical piece of data for confirming the compound's elemental composition, differentiating it from potential isomers or isobaric contaminants during analysis. While the exact experimental value for this specific compound is not publicly documented, the principle remains fundamental for its identification.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₂ |
| Calculated Monoisotopic Mass | 204.11503 Da |
| Calculated Molecular Weight | 204.26 g/mol |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. A precursor ion of this compound (m/z 204.1150) would be expected to produce a characteristic fragmentation pattern upon collision-induced dissociation.
Expected fragmentation pathways would likely include:
Loss of a water molecule (-18 Da) from the carboxylic acid group.
Loss of a carboxyl group (-45 Da) as a COOH radical.
Cleavage of the ethyl group (-29 Da) adjacent to the double bond.
Fragmentation related to the tolyl group , such as the loss of the methylphenyl moiety.
Analyzing these specific fragment ions allows for the confirmation of the compound's connectivity and the positions of its functional groups, providing a high degree of confidence in its structural assignment. The data generated from MS/MS is crucial for distinguishing between structural isomers, which would have identical exact masses but different fragmentation patterns.
X-ray Crystallography for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction for Precise Bond Lengths and Angles
Single-crystal X-ray diffraction analysis, if performed on a suitable crystal of this compound, would yield its precise molecular geometry. uhu-ciqso.es Based on studies of structurally similar compounds like (E)-pent-2-enoic acid, the α,β-unsaturated carboxylic acid moiety is expected to be largely planar. dergipark.org.tr
Key structural parameters that would be determined include:
The C=C double bond length of the pentenoic acid chain.
The C-C and C-O bond lengths within the carboxylic acid group.
The bond lengths within the 4-methylphenyl (tolyl) ring.
The bond angles around the sp² hybridized carbons of the double bond.
Table 2: Expected Bond Parameters Based on Analogous Structures
| Parameter | Expected Value Range (Å or °) | Reference/Basis |
|---|---|---|
| C=C (enoic acid) | 1.33 - 1.35 Å | Standard sp²-sp² double bond dergipark.org.tr |
| C-COOH | 1.47 - 1.49 Å | sp²-sp² single bond dergipark.org.tr |
| C=O (carboxyl) | 1.20 - 1.24 Å | Carboxylic acid carbonyl dergipark.org.tr |
| C-OH (carboxyl) | 1.32 - 1.36 Å | Carboxylic acid hydroxyl dergipark.org.tr |
| C-C (phenyl-C=) | 1.48 - 1.50 Å | Aryl-alkenyl bond |
| ∠ C=C-C (phenyl) | ~120° | sp² hybridization |
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the most significant supramolecular interaction is expected to be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a highly common and stable motif for carboxylic acids in the solid state, creating a characteristic eight-membered ring system (R²₂(8) motif). researchgate.net
Other potential interactions influencing the crystal packing include:
π-π stacking: Interactions between the aromatic phenyl rings of neighboring molecules.
C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the carbonyl oxygen atoms. iucr.org
The analysis of these interactions is crucial for understanding the material's physical properties, such as its melting point and solubility.
Polymorphism and Crystallization Studies
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. google.com These different forms, or polymorphs, can exhibit different physical properties. Given the conformational flexibility of this compound, particularly the rotation around the bond connecting the phenyl ring to the vinyl group, the existence of polymorphs is a distinct possibility.
Crystallization studies, involving the use of different solvents, temperatures, and cooling rates, would be necessary to explore and identify potential polymorphs. Each polymorph would have a unique crystal lattice and, consequently, a unique X-ray diffraction pattern. The characterization of these forms is important in fields like pharmaceuticals and materials science, where crystal structure can directly impact performance. To date, specific studies on the polymorphism of this compound have not been reported in the surveyed literature.
Compound List
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
No specific studies utilizing quantum chemical calculations for 3-(4-methylphenyl)pent-2-enoic acid were found.
There is no available research that has employed Density Functional Theory to determine the electronic structure and energetics of this compound.
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding band gap energy for this compound has not been reported in the scientific literature.
No studies presenting Molecular Electrostatic Potential (MEP) maps or charge distribution analyses for this compound could be located.
Natural Bond Orbital (NBO) analysis to investigate electron delocalization and the stability of this compound has not been documented.
Molecular Dynamics (MD) Simulations
No specific molecular dynamics simulation studies for this compound were identified.
There is no published research on the conformational landscape or flexibility of this compound in solution as determined by molecular dynamics simulations.
Solvent Effects on Molecular Properties using Continuum Models (PCM)
In computational chemistry, understanding the influence of a solvent on the behavior of a solute molecule is crucial for predicting its properties and reactivity in a realistic chemical environment. The Polarizable Continuum Model (PCM) is a widely used method to simulate these solvation effects without the prohibitive computational cost of modeling individual solvent molecules. wikipedia.org This model represents the solvent as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orgdiva-portal.org The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated self-consistently. q-chem.com
The molecular free energy of solvation in the PCM framework is typically broken down into electrostatic, dispersion-repulsion, and cavitation energy terms. wikipedia.org The electrostatic component arises from the interaction between the solute and the polarized solvent. The dispersion-repulsion term accounts for the van der Waals interactions, and the cavitation energy is the energy required to create the solute-sized cavity within the solvent. wikipedia.org
For a molecule like this compound, PCM calculations, often using the integral equation formalism (IEF-PCM), can predict how its molecular properties change in different solvents. wikipedia.orgacs.org For instance, studies on similar carboxylic acids, such as benzoic acid, have shown that solvents strongly affect dimerization and dissociation tendencies, with these effects being more pronounced in solvents with low dielectric constants. nih.gov The model can predict changes in molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) as a function of the solvent's polarity. Research on other carboxylic acids demonstrates that while electrostatic effects are dominant in polar solvents like methanol (B129727) and acetonitrile, they may be less critical in nonpolar solvents like benzene (B151609) or carbon tetrachloride where other non-electrostatic interactions take precedence. wikipedia.org
A theoretical study of this compound using PCM would involve optimizing the molecule's geometry in the gas phase and then in a series of solvents with varying dielectric constants. The results would provide insight into how the solvent environment modulates its electronic structure and stability.
Table 1: Illustrative Data from a Hypothetical PCM Study on this compound This table represents the type of data that would be generated in a PCM study. The values are for illustrative purposes only.
| Property | Gas Phase (ε=1) | Dichloromethane (ε=8.93) | Ethanol (ε=24.55) | Water (ε=80.1) |
|---|---|---|---|---|
| Dipole Moment (Debye) | 2.1 | 3.5 | 4.1 | 4.5 |
| HOMO Energy (eV) | -6.5 | -6.7 | -6.8 | -6.9 |
| LUMO Energy (eV) | -1.2 | -1.5 | -1.7 | -1.8 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.2 | 5.1 | 5.1 |
Intermolecular Interaction Studies with Biological or Material Environments
The way a molecule interacts with its surroundings is fundamental to its function, whether in a biological system or a material. Computational methods are essential for exploring these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking. nih.govmongoliajol.info For this compound, the key functional groups governing its interactions are the carboxylic acid moiety and the p-tolyl group.
The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl oxygen). mongoliajol.info Quantum chemical calculations can model these interactions with high accuracy. For example, studies on carboxylic acid dimers, like those of propionic and benzoic acid, use Density Functional Theory (DFT) to determine the geometry and binding energy of hydrogen-bonded complexes. nih.govresearchgate.net The Atoms in Molecules (AIM) theory can be applied to analyze the electron density at bond critical points to characterize the strength and nature of these hydrogen bonds. nih.govresearchgate.net
In a biological context, these interactions are critical for a molecule's ability to bind to a receptor or enzyme. mongoliajol.info The carboxylic acid could form strong hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The p-tolyl group, with its aromatic ring, can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. Furthermore, the methyl and ethyl groups provide lipophilic character, contributing to hydrophobic interactions within a binding pocket. researchgate.net Computational docking simulations and molecular dynamics can predict the preferred binding modes and affinities of the molecule within a biological target.
In a material science context, these same intermolecular forces dictate how molecules pack in a crystal lattice. nih.gov The formation of hydrogen-bonded dimers is a common structural motif for carboxylic acids, which significantly influences the material's physical properties. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify the different types of intermolecular contacts within a crystal, providing a fingerprint of the interactions driving the supramolecular assembly. nih.gov
Prediction of Physicochemical and Spectroscopic Properties
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Computational chemistry provides powerful methods to predict NMR chemical shifts (δ) and coupling constants (J) with high accuracy, serving as an invaluable aid in spectral assignment and structure verification. rsc.org Density Functional Theory (DFT), combined with the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted to chemical shifts. nih.gov
The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of environmental effects, such as a solvent. nih.govnih.gov Machine learning models, often trained on large databases of DFT-calculated and experimental data, are emerging as even faster and highly accurate methods for chemical shift prediction. nih.govnrel.gov
For this compound, a computational study would first involve finding the lowest energy conformation(s) of the molecule. Then, GIAO-DFT calculations would be performed on these structures. The predicted shifts for the vinylic proton, the aromatic protons, and the various carbon atoms would be compared to experimental data if available, or used to predict the spectrum of a yet-to-be-synthesized molecule. Such calculations can reliably distinguish between isomers and conformers. liverpool.ac.uk
Table 2: Illustrative Predicted NMR Chemical Shifts for (E)-3-(4-methylphenyl)pent-2-enoic acid This table shows representative ¹H and ¹³C NMR chemical shifts that would be predicted by computational methods. Values are illustrative and based on typical ranges for these functional groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | 12.0 - 12.5 | 172.0 |
| C=CH | 5.9 - 6.1 | 118.5 |
| C=C(Ph) | - | 158.0 |
| Phenyl C-H (ortho to alkyl) | 7.4 - 7.6 | 129.5 |
| Phenyl C-H (meta to alkyl) | 7.1 - 7.3 | 129.8 |
| Phenyl C (ipso) | - | 135.0 |
| Phenyl C (para, with CH₃) | - | 142.0 |
| Phenyl-CH₃ | 2.3 - 2.5 | 21.5 |
| =C-CH₂CH₃ | 2.4 - 2.6 (q) | 28.0 |
| =C-CH₂CH₃ | 1.0 - 1.2 (t) | 13.0 |
Simulation of Vibrational Spectra and Assignment of Bands
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. Simulating these spectra using computational methods is a powerful tool for assigning experimental bands and understanding the molecule's force fields. mdpi.comacs.org DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. tandfonline.com
The process involves first optimizing the molecular geometry to find a stable energy minimum. Then, a frequency calculation is performed, which yields a set of vibrational modes. nih.gov The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations, so they are typically scaled by an empirical factor to improve agreement with experiment. tandfonline.com The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or groups. nih.gov
For this compound, simulations would predict characteristic frequencies for the O-H stretch of the carboxylic acid (often broad due to hydrogen bonding), the C=O stretch, the C=C stretch, and various vibrations associated with the aromatic ring and the alkyl substituents. acs.orgresearchgate.net Comparing the simulated spectra of the monomer versus a hydrogen-bonded dimer can provide clear insights into the effects of intermolecular interactions on the vibrational bands. nih.gov
Table 3: Illustrative Predicted Vibrational Frequencies for this compound This table presents the kind of data a vibrational frequency calculation would produce. The wavenumbers are typical for the assigned functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | Carboxylic Acid | 2500-3300 | Strong, Broad |
| C-H stretch (aromatic) | Phenyl Ring | 3000-3100 | Medium |
| C-H stretch (aliphatic) | Ethyl, Methyl | 2850-3000 | Medium-Strong |
| C=O stretch | Carboxylic Acid | 1680-1710 | Very Strong |
| C=C stretch (alkene) | Pentenoic Chain | 1625-1650 | Medium-Strong |
| C=C stretch (aromatic) | Phenyl Ring | 1500-1600 | Medium-Strong |
| C-O stretch | Carboxylic Acid | 1210-1320 | Strong |
| O-H bend | Carboxylic Acid | 1395-1440 | Medium |
Prediction of Nonlinear Optical (NLO) Properties and Other Advanced Material Characteristics
Organic molecules with extended π-conjugated systems can exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics, such as frequency modulation and optical switching. nih.govnih.gov NLO phenomena arise from the interaction of a material with an intense electromagnetic field, like that from a laser, leading to changes in the material's optical properties. The key molecular parameters governing these effects are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second- and third-order NLO responses, respectively. diva-portal.org
Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), provides a route to predict these properties for new molecules. nih.govnih.gov Calculations can determine the dipole moment (μ), linear polarizability (α), and the hyperpolarizabilities (β and γ). diva-portal.org For a molecule to have a non-zero first hyperpolarizability (a requirement for second-harmonic generation), it must be non-centrosymmetric. Molecules designed with electron-donating and electron-accepting groups connected by a π-conjugated bridge often exhibit large β values.
While this compound does not have a classic strong donor-acceptor structure, its conjugated system could still lead to a notable third-order NLO response (γ). A computational study would quantify these properties. The calculations are sensitive to the chosen level of theory and can also be performed using a PCM to model the influence of a solvent, as the local environment can significantly alter NLO responses. diva-portal.org
Table 4: Illustrative Predicted NLO Properties for this compound This table is a representative example of data from a computational NLO study. The values are hypothetical.
| Property | Symbol | Predicted Value (a.u.) | Predicted Value (esu) |
|---|---|---|---|
| Dipole Moment | μ | ~2.1 | ~5.3 x 10⁻¹⁸ |
| Average Polarizability | ⟨α⟩ | ~150 | ~22.2 x 10⁻²⁴ |
| First Hyperpolarizability | β_tot | ~50 | ~0.43 x 10⁻³⁰ |
| Second Hyperpolarizability | ⟨γ⟩ | ~40000 | ~7.9 x 10⁻³⁶ |
Biological and Biochemical Pathway Studies Excluding Human Clinical Data
In Vitro Biological Activity Screening and Mechanism of Action Studies
Comprehensive searches of scientific literature and databases did not yield specific studies on the in vitro biological activity of 3-(4-methylphenyl)pent-2-enoic acid. There is a lack of published research concerning its effects on enzyme activity or its potential to bind to specific biological receptors.
No high-throughput screening data for this compound against panels of enzymes is currently available. Such studies are crucial for identifying potential therapeutic targets and understanding the compound's mechanism of action. For related compounds, some research has been conducted; for instance, derivatives of β-aroylacrylic acids have been synthesized and investigated for their biological activities, but specific data for this compound is absent. acs.org Similarly, other complex molecules incorporating different pentenoic acid structures have been evaluated as potential enzyme inhibitors, such as enolase inhibitors, but these are structurally distinct from the subject compound. google.com
There are no available receptor binding assays that specifically investigate this compound. Research on analogous structures, such as stilbene (B7821643) derivatives and other substituted propenoic acids, has been conducted to assess their affinity for receptors like the endothelin receptor. nih.govacs.orgresearchgate.net However, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures.
Specific cell-based assay results for this compound are not found in the reviewed literature. While cell-based assays are a common method to evaluate the effects of compounds on cellular processes like proliferation and apoptosis, no such studies have been published for this specific molecule. jmb.or.kr Research on other pentenoic acid derivatives has shown activity in these types of assays, but this information is not directly applicable. researchgate.net
There is no direct evidence or published research on the antimicrobial or antifungal properties of this compound. While various other classes of compounds, including some carboxylic acids and heterocyclic derivatives, have demonstrated such activities, specific testing on this compound has not been reported. mdpi.comju.edu.jonih.govneliti.comresearchgate.net
Preclinical Metabolic Fate and Biotransformation in Model Systems
Information regarding the metabolic stability and biotransformation of this compound in preclinical model systems is not available.
No studies on the in vitro metabolic stability of this compound using animal liver microsomes have been found. This type of study, which typically assesses the rate of metabolism and identifies the resulting metabolites, is a standard part of preclinical drug development but has not been performed or reported for this compound. ulaval.casrce.hrevotec.comnih.gov
Identification of Phase I Metabolic Reactions
Phase I metabolic reactions introduce or expose functional groups on a parent compound, typically making it more polar. upol.cz For this compound, several oxidative, reductive, and hydrolytic reactions would be anticipated.
Hydroxylation: The aromatic ring (the p-tolyl group) and the methyl group on the phenyl ring are potential sites for hydroxylation, catalyzed primarily by cytochrome P450 (CYP) enzymes. upol.cz Aromatic hydroxylation would produce phenolic metabolites, while hydroxylation of the methyl group would yield a benzyl (B1604629) alcohol derivative. The aliphatic part of the pentenoic acid chain could also undergo hydroxylation.
Oxidation: The benzylic alcohol, if formed, could be further oxidized to an aldehyde and then a carboxylic acid. The double bond in the pent-2-enoic acid moiety is also susceptible to oxidation, potentially forming an epoxide.
Reduction: The double bond of the α,β-unsaturated carboxylic acid could be reduced to yield 3-(4-methylphenyl)pentanoic acid. This reaction can be catalyzed by various reductases in the body.
Dealkylation: While less common for this structure, dealkylation is a theoretical possibility, although no specific data for this compound exists.
The identification of these metabolites would typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the modified structures.
Characterization of Phase II Conjugation Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. abdn.ac.ukdrughunter.com
Glucuronidation: The carboxylic acid group of this compound is a prime candidate for glucuronidation, forming an acyl glucuronide. This is a common pathway for carboxylic acids, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comslideshare.net If hydroxylation occurs in Phase I, the resulting hydroxyl groups can also be conjugated with glucuronic acid. nih.gov
Sulfation: Phenolic metabolites formed during Phase I could undergo sulfation by sulfotransferases (SULTs). upol.cz This process transfers a sulfonate group to the hydroxyl group, further increasing water solubility.
Characterizing these pathways involves similar in vitro systems as Phase I studies, with the addition of necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation), followed by LC-MS analysis to detect the conjugated products. Studies on other phenylpentenoic acids have identified glucuronide and sulphate metabolites in human biofluids, suggesting these would be relevant pathways. acs.org
Enzymatic Pathways Involved in Biosynthesis or Degradation of Related Compounds
While specific biosynthetic pathways for this compound are not documented, studies on related compounds offer insights. For instance, certain bacteria are known to degrade complex aromatic compounds, sometimes yielding simpler organic acids. A Penicillium species has been shown to hydrolyze N-(3,4-dichlorophenyl)-2-methylpentanamide into 2-methyl-valeric acid and 3,4-dichloroaniline (B118046) via an acylamidase enzyme. nih.gov Furthermore, some soil bacteria can degrade polycyclic aromatic hydrocarbons (PAHs) through pathways that generate intermediate carboxylic acids. gavinpublishers.com In Streptomyces globisporus, overexpression of certain regulatory genes has led to the production of related compounds like (E)-5-(2-methylphenyl)-4-pentenoic acid, indicating a potential for biosynthesis through polyketide synthase (PKS) pathways. ebi.ac.uk
Target Identification and Validation in Preclinical Models
Identifying the specific protein(s) that a compound interacts with is crucial to understanding its mechanism of action. Several advanced techniques are employed for this purpose.
Affinity Chromatography and Proteomics-Based Target Deconvolution
To identify the cellular targets of this compound, one could employ affinity chromatography. This technique involves immobilizing the compound onto a solid support or matrix. A cellular lysate is then passed over this matrix, and proteins that specifically bind to the compound are captured. These proteins can then be eluted and identified using mass spectrometry-based proteomics.
Modern proteomics approaches, such as drug affinity responsive target stability (DARTS) or thermal proteome profiling (TPP), offer derivatization-free methods for target deconvolution. These methods assess how the binding of a compound alters a protein's stability when exposed to heat or proteases, allowing for the identification of direct targets in a complex biological sample.
Genetic Knockout or Knockdown Studies in Cell Lines (non-human)
Once potential targets are identified, their relevance can be validated using genetic techniques in non-human cell lines. Using CRISPR/Cas9 or RNA interference (RNAi), the gene encoding a putative target protein can be knocked out or its expression knocked down. If the cellular response to this compound is diminished or abolished in these modified cells compared to wild-type cells, it provides strong evidence that the protein is a functionally relevant target of the compound.
Functional Assays to Confirm Target Engagement
Confirming that the compound directly engages its target within a cellular context is a critical validation step. Cellular target engagement assays can provide this confirmation. For example, if the target is an enzyme, a functional assay could measure the inhibition or activation of that enzyme's activity in cells treated with the compound. Other methods, like the Cellular Thermal Shift Assay (CETSA), can directly measure the binding of the compound to its target in live cells by observing the increased thermal stability of the protein-ligand complex. These functional assays are essential to link the physical binding of the compound to a measurable biological effect.
An Exploration of this compound: Potential Applications and Future Research Avenues
The chemical compound this compound, a derivative of pentenoic acid, holds significant potential for exploration in various scientific and industrial fields. While direct research on this specific molecule is limited, its structural similarity to well-studied compounds, such as cinnamic acid and its derivatives, allows for informed speculation on its prospective applications. This article delves into the potential of this compound in medicinal chemistry, material science, and environmental research, drawing parallels from analogous chemical structures.
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
Core Modifications : Vary substituents on the phenyl ring (e.g., halogens, methoxy) and the pentenoic acid chain (e.g., saturation, branching).
Assay Selection : Use cell-free enzymatic assays (e.g., PLA2 inhibition) and cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory activity).
Data Analysis : Apply multivariate statistical tools (PCA or QSAR) to correlate structural descriptors (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
